A Technical Guide to the Spectroscopic Characterization of 2,7-Dibromo-9,9-dimethyl-9H-xanthene
A Technical Guide to the Spectroscopic Characterization of 2,7-Dibromo-9,9-dimethyl-9H-xanthene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the spectroscopic data for 2,7-Dibromo-9,9-dimethyl-9H-xanthene, a key intermediate in the synthesis of various functional molecules. A thorough understanding of its spectral signature is crucial for researchers in materials science and drug discovery to ensure the purity and structural integrity of their compounds.
Introduction
2,7-Dibromo-9,9-dimethyl-9H-xanthene is a versatile building block in organic synthesis. The xanthene core is a privileged scaffold in many biologically active compounds and functional materials. The bromine atoms at the 2 and 7 positions provide reactive handles for further chemical modifications, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures. The 9,9-dimethyl substitution prevents oxidation at the 9-position, enhancing the stability of the xanthene framework. Accurate and comprehensive spectroscopic characterization is the cornerstone of its use in any synthetic endeavor, ensuring the correct isomer is utilized and that its purity meets the stringent requirements of subsequent applications.
Synthesis and Structural Confirmation
The synthesis of 2,7-Dibromo-9,9-dimethyl-9H-xanthene is achieved through the direct bromination of 9,9-dimethylxanthene. It is crucial to distinguish this isomer from its 4,5-dibromo counterpart, which can be formed under different reaction conditions. In a notable study, direct bromination of 9,9-dimethylxanthene was shown to exclusively yield the 2,7-dibromo regioisomer[1][2][3]. This selectivity is a key aspect of its synthesis and underscores the importance of rigorous spectroscopic analysis for verification.
Spectroscopic Data Acquisition and Interpretation
The following sections detail the acquisition and interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,7-Dibromo-9,9-dimethyl-9H-xanthene. The presented data is based on the characterization reported in the literature, which provides a reliable reference for researchers working with this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the individual atoms within the molecule.
A sample of 2,7-Dibromo-9,9-dimethyl-9H-xanthene is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. The spectra are recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument for ¹H NMR and a 100 MHz instrument for ¹³C NMR. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.34 | d | 2H | H-4, H-5 |
| 7.21 | dd | 2H | H-3, H-6 |
| 6.98 | d | 2H | H-1, H-8 |
| 1.63 | s | 6H | 2 x CH₃ |
Interpretation of the ¹H NMR Spectrum:
The ¹H NMR spectrum of 2,7-Dibromo-9,9-dimethyl-9H-xanthene displays a characteristic pattern for a symmetrically substituted aromatic compound.
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Aromatic Region (6.9-7.4 ppm): The presence of three distinct signals in the aromatic region, each integrating to two protons, confirms the C₂ symmetry of the molecule.
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The downfield doublet at 7.34 ppm is assigned to the protons at positions 4 and 5, which are ortho to the oxygen atom.
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The doublet of doublets at 7.21 ppm corresponds to the protons at positions 3 and 6. These protons are coupled to the protons at both the 1/8 and 4/5 positions.
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The upfield doublet at 6.98 ppm is assigned to the protons at positions 1 and 8, which are adjacent to the bromine atoms.
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Aliphatic Region (1.63 ppm): The singlet at 1.63 ppm, integrating to six protons, is unequivocally assigned to the two equivalent methyl groups at the 9-position. The singlet nature of this peak indicates the absence of any adjacent protons.
structure [label=<
BrC2C3C4OC4aC5aBr
C1C9C8
CH₃CH₃
>, image="https://i.imgur.com/your-image-url.png", shape=none];CH3 [label="2 x CH₃\n1.63 ppm (s)"];
H4_5 -> structure [style=solid, color="#EA4335", penwidth=2]; H3_6 -> structure [style=solid, color="#FBBC05", penwidth=2]; H1_8 -> structure [style=solid, color="#34A853", penwidth=2]; CH3 -> structure [style=solid, color="#4285F4", penwidth=2]; } "¹H NMR Assignments"
| Chemical Shift (ppm) | Assignment |
| 149.2 | C-4a, C-5a |
| 131.5 | C-4, C-5 |
| 129.8 | C-1, C-8 |
| 123.9 | C-3, C-6 |
| 121.1 | C-1a, C-8a |
| 116.4 | C-2, C-7 |
| 36.6 | C-9 |
| 31.5 | 2 x CH₃ |
Interpretation of the ¹³C NMR Spectrum:
The ¹³C NMR spectrum further corroborates the symmetrical structure of 2,7-Dibromo-9,9-dimethyl-9H-xanthene.
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Aromatic Region (116-150 ppm): Six distinct signals are observed in the aromatic region, consistent with the eight aromatic carbons falling into six chemically equivalent sets.
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The signal at 116.4 ppm is assigned to the carbon atoms bearing the bromine substituents (C-2 and C-7).
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The other aromatic signals correspond to the remaining protonated and quaternary carbons of the benzene rings.
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Aliphatic Region (30-40 ppm):
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The signal at 36.6 ppm is attributed to the quaternary carbon at the 9-position (C-9).
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The signal at 31.5 ppm represents the two equivalent methyl carbons.
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Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of 2,7-Dibromo-9,9-dimethyl-9H-xanthene is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | C-H stretching (aromatic) |
| ~2970 | Strong | C-H stretching (aliphatic, CH₃) |
| ~1600, 1480 | Medium-Strong | C=C stretching (aromatic) |
| ~1250 | Strong | C-O-C stretching (aryl ether) |
| ~1050 | Strong | C-Br stretching |
Interpretation of the IR Spectrum:
The IR spectrum exhibits characteristic absorption bands that are consistent with the structure of 2,7-Dibromo-9,9-dimethyl-9H-xanthene.
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The presence of both aromatic and aliphatic C-H stretching vibrations is evident.
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The strong absorptions in the fingerprint region corresponding to aromatic C=C stretching and the aryl ether C-O-C stretching are key indicators of the xanthene core.
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A strong band around 1050 cm⁻¹ is indicative of the C-Br stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
The mass spectrum can be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental formula.
| m/z | Relative Intensity (%) | Assignment |
| 368 | ~50 | [M]⁺ (with ⁷⁹Br, ⁷⁹Br) |
| 370 | 100 | [M]⁺ (with ⁷⁹Br, ⁸¹Br) |
| 372 | ~50 | [M]⁺ (with ⁸¹Br, ⁸¹Br) |
| 353, 355, 357 | Variable | [M - CH₃]⁺ |
Interpretation of the Mass Spectrum:
The mass spectrum of 2,7-Dibromo-9,9-dimethyl-9H-xanthene shows a characteristic isotopic pattern for a dibrominated compound.
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Molecular Ion Peak: The molecular ion peak ([M]⁺) appears as a cluster of three peaks at m/z 368, 370, and 372. This is due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). The relative intensities of these peaks (approximately 1:2:1) are a definitive signature of a molecule containing two bromine atoms.
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Fragmentation: A common fragmentation pathway is the loss of a methyl group, resulting in a fragment ion cluster around m/z 353, 355, and 357.
Conclusion
The comprehensive spectroscopic analysis of 2,7-Dibromo-9,9-dimethyl-9H-xanthene through NMR, IR, and MS provides a detailed and self-validating confirmation of its structure. The data presented in this guide serves as a reliable reference for researchers, ensuring the quality and identity of this important synthetic intermediate. Adherence to rigorous spectroscopic characterization is paramount for the successful application of this compound in the development of novel materials and therapeutic agents.
References
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Wenzel, T. J., et al. (2015). Clarifying the Synthesis of 4,5-Dibromo-9,9-dimethyl-9H-xanthene: A Scaffold for Organometallic Ligands and Frustrated Lewis Pairs. Organometallics, 34(24), 5721–5724. [Link]
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ACS Publications. (2025, December 12). Flash Communication: Clarifying the Synthesis of 4,5-Dibromo-9,9-dimethyl-9H-xanthene: A Scaffold for Organometallic Ligands and Frustrated Lewis Pairs. [Link]
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ACS Publications. (2025, December 12). Flash Communication: Clarifying the Synthesis of 4,5-Dibromo-9,9-dimethyl-9H-xanthene: A Scaffold for Organometallic Ligands and Frustrated Lewis Pairs. [Link]
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Wenzel, T. J., et al. (2025, December 12). Clarifying the Synthesis of 4,5-Dibromo-9,9-dimethyl-9H-xanthene: A Scaffold for Organometallic Ligands and. Organometallics. [Link]
